3-(1H-Benzimidazol-2-yl)propane-1-thiol
CAS No.: 29982-03-4
Cat. No.: VC17205332
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29982-03-4 |
|---|---|
| Molecular Formula | C10H12N2S |
| Molecular Weight | 192.28 g/mol |
| IUPAC Name | 3-(1H-benzimidazol-2-yl)propane-1-thiol |
| Standard InChI | InChI=1S/C10H12N2S/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |
| Standard InChI Key | SNNLTRLHBHHUPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCCS |
Introduction
Structural and Electronic Characteristics of 3-(1H-Benzimidazol-2-yl)propane-1-thiol
Molecular Architecture
The molecule consists of a benzimidazole core fused to a benzene ring and an imidazole moiety, with a propane chain (-CH₂-CH₂-CH₂-) extending from the 2-position of the benzimidazole. The terminal thiol (-SH) group introduces nucleophilic reactivity and hydrogen-bonding capabilities. The planar benzimidazole system facilitates π-π stacking interactions, while the flexible propane linker allows conformational adaptability .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Benzimidazole core | Aromatic, planar system with delocalized π-electrons |
| Propane linker | Three-carbon alkyl chain providing spatial separation between functional groups |
| Thiol terminus | -SH group capable of disulfide formation, metal coordination, and redox activity |
Spectroscopic Signatures
While direct spectral data for 3-(1H-Benzimidazol-2-yl)propane-1-thiol are unavailable, analogous compounds offer predictive insights:
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IR Spectroscopy: A sharp S-H stretch near 2550–2600 cm⁻¹, absent in oxidized (disulfide) forms. The benzimidazole ring shows characteristic C=N stretches at 1600–1650 cm⁻¹ and aromatic C-H vibrations at 3000–3100 cm⁻¹ .
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¹H-NMR: The thiol proton resonates as a singlet near δ 1.4–1.6 ppm (propane CH₂ groups), with deshielded aromatic protons at δ 7.0–7.5 ppm. The NH proton of benzimidazole typically appears as a broad singlet at δ 12–13 ppm .
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¹³C-NMR: The thiocarbonyl (C-S) signal appears near δ 165–170 ppm, while the benzimidazole carbons resonate between δ 110–150 ppm .
Synthetic Strategies and Reaction Mechanisms
Alkylation of Benzimidazole-2-thione Precursors
The synthesis likely proceeds via alkylation of 1H-benzo[d]imidazole-2(3H)-thione (1) with 1-bromo-3-chloropropane or analogous alkylating agents. As demonstrated in the alkylation of benzimidazole-2-thiones , the reaction mechanism involves:
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Base-Mediated Deprotonation: Triethylamine or piperidine abstracts the NH proton, generating a thiolate nucleophile.
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Nucleophilic Substitution: The thiolate attacks the alkyl bromide, displacing bromide and forming the C-S bond.
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Work-Up and Purification: Precipitation or column chromatography isolates the product.
Table 2: Representative Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Solvent | Acetone or ethanol (polar aprotic) |
| Base | Triethylamine (2–3 equiv) |
| Temperature | Reflux (60–80°C) |
| Reaction Time | 24–48 hours |
| Yield | 50–70% (estimated based on analogous reactions) |
Alternative Pathways: Cyclization and Functionalization
Crystallographic and Conformational Analysis
Predicted Crystal Packing
While no crystal structure of 3-(1H-Benzimidazol-2-yl)propane-1-thiol has been reported, related dibenzimidazolium compounds exhibit monoclinic systems with space group P2₁/c . Key interactions likely include:
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Hydrogen Bonds: Between thiol (-SH) and benzimidazole NH groups (N-H···S).
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π-Stacking: Offset face-to-face interactions between aromatic rings.
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Van der Waals Forces: Dominating in the alkyl chain regions.
Torsional Dynamics
The propane linker permits rotational freedom, but steric hindrance between the benzimidazole and thiol groups may restrict conformations. Molecular modeling suggests a staggered conformation minimizes energy, aligning with alkyl chain behavior in similar systems .
Functional Applications and Reactivity
Materials Science Applications
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Self-Assembled Monolayers (SAMs): Thiol-gold interactions enable surface functionalization.
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Polymer Modification: Thiol-ene click chemistry for crosslinking.
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields and lengthy reaction times. Microwave-assisted synthesis or flow chemistry could improve efficiency.
Stability Considerations
The thiol group’s susceptibility to oxidation necessitates inert atmospheres or stabilizing agents (e.g., dithiothreitol) during handling.
Target Identification
High-throughput screening and molecular docking studies are needed to identify biological targets, leveraging the compound’s dual functional groups.
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